molecular formula C7H10F2N2O2 B8183615 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol

Cat. No.: B8183615
M. Wt: 192.16 g/mol
InChI Key: NDOUGFALOWMKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is an organic compound that features a pyrazole ring substituted with a difluoroethyl group and an ethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the difluoroethylation step.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoroethyl group can be reduced to form a mono-fluoroethyl or ethyl group.

    Substitution: The hydroxyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of mono-fluoroethyl or ethyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers.

    Biological Studies: It can be used as a probe to study the effects of fluorinated groups on biological systems.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity by increasing lipophilicity and metabolic stability. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is unique due to the combination of the difluoroethyl group and the ethoxy group attached to the pyrazole ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-4-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O2/c8-7(9)5-11-4-6(3-10-11)13-2-1-12/h3-4,7,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUGFALOWMKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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